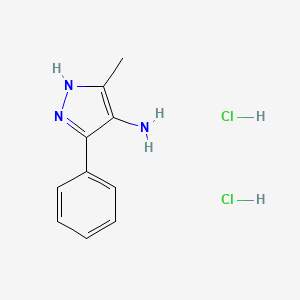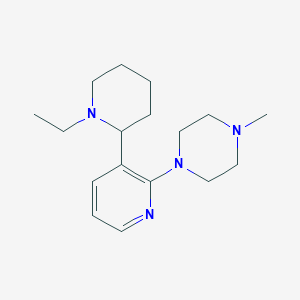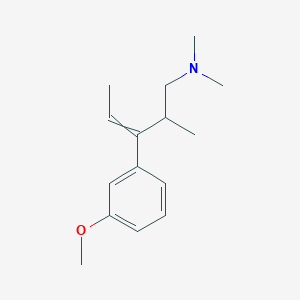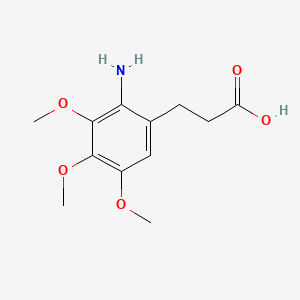
1-(2-(4-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanon ist eine komplexe organische Verbindung, die einen Pyrrolidinring, einen Morpholinring und einen Pyridinring aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Reaktionsbedingungen beinhalten häufig die Verwendung von Katalysatoren und spezifischen Temperatursteuerungen, um die korrekte Bildung der Ringe und die gewünschte Stereochemie sicherzustellen .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Dies beinhaltet oft die Verwendung von automatisierten Reaktoren und Durchflusssystemen, um eine gleichmäßige Produktion sicherzustellen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(2-(4-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.
Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen umfassen oft spezifische Lösungsmittel und Temperatursteuerungen, um den gewünschten Reaktionsweg zu gewährleisten .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Alkohole ergeben, während Substitutionsreaktionen neue funktionelle Gruppen wie Halogenide oder Amine einführen können .
Wissenschaftliche Forschungsanwendungen
1-(2-(4-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine möglichen Wechselwirkungen mit biologischen Zielen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von Erkrankungen des zentralen Nervensystems.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(2-(4-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem biologischen Kontext ab .
Wirkmechanismus
The mechanism of action of 1-(2-(4-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrrolidinderivate: Diese Verbindungen teilen sich den Pyrrolidinring und können ähnliche biologische Aktivitäten aufweisen.
Morpholin-Derivate: Diese Verbindungen teilen sich den Morpholinring und können ähnliche chemische Eigenschaften aufweisen.
Pyridinderivate: Diese Verbindungen teilen sich den Pyridinring und können ähnliche pharmakologische Wirkungen haben.
Einzigartigkeit
1-(2-(4-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanon ist einzigartig aufgrund seiner Kombination aus drei verschiedenen Ringsystemen, die ein eigenes Set an chemischen und biologischen Eigenschaften bietet.
Eigenschaften
Molekularformel |
C16H23N3O2 |
|---|---|
Molekulargewicht |
289.37 g/mol |
IUPAC-Name |
1-[2-(4-methyl-6-morpholin-4-ylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C16H23N3O2/c1-12-10-16(18-6-8-21-9-7-18)17-11-14(12)15-4-3-5-19(15)13(2)20/h10-11,15H,3-9H2,1-2H3 |
InChI-Schlüssel |
CKDJBMNSHODDPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C2CCCN2C(=O)C)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-coumaroyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B11820565.png)
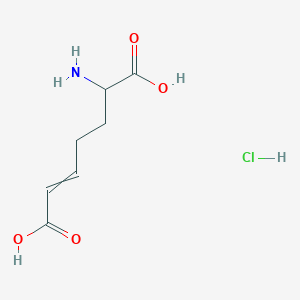
![4-[1-[Amino(ethyl)amino]ethyl]-2-methylphenol;dihydrochloride](/img/structure/B11820573.png)
